![molecular formula C9H7NO2S B1217257 1,2-Benzisothiazole-3-acetic acid CAS No. 29266-68-0](/img/structure/B1217257.png)
1,2-Benzisothiazole-3-acetic acid
Overview
Description
“1,2-Benzisothiazole-3-acetic acid” is a chemical compound with the molecular formula C9H7NO2S . It is also known as 2-(1,2-benzothiazol-3-yl)acetic acid . The compound is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole compounds, including “1,2-Benzisothiazole-3-acetic acid”, is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . The condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method . Gupta and co-workers have reported that molecular iodine was utilized in a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives to obtain an excellent yield of benzothiazole derivatives .
Molecular Structure Analysis
The molecular structure of “1,2-Benzisothiazole-3-acetic acid” involves a benzene ring fused to a thiazole ring . The InChI string of the compound is InChI=1S/C9H7NO2S/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12)
.
Chemical Reactions Analysis
The acid-catalyzed decomposition of unusually stable 1-(2,1-benzisothiazol-3-yl)-3-phenyltriazenes in either aqueous perchloric acid or an aqueous mixture of perchloric and acetic acid was studied under pseudo-first order reaction conditions .
Physical And Chemical Properties Analysis
The molecular weight of “1,2-Benzisothiazole-3-acetic acid” is 207.25 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 207.03539970 g/mol . The topological polar surface area is 67.4 Ų .
Scientific Research Applications
Antimicrobial Activity
1,2-Benzisothiazole-3-acetic acid derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, making them potential candidates for the development of new antibiotics .
Anticancer Potential
Research has indicated that certain benzisothiazole derivatives exhibit anticancer activities. They can interfere with the proliferation of cancer cells, suggesting their use in cancer therapy research .
Anti-inflammatory Uses
The anti-inflammatory properties of benzisothiazole compounds make them interesting for the development of treatments for conditions like arthritis and other inflammatory diseases .
Antipsychotic Drug Development
Benzisothiazole structures are found in antipsychotic drugs. Their role in the treatment of schizophrenia and other mental health disorders is an important area of pharmacological research .
Antiviral Applications
Compounds with the benzisothiazole moiety have been explored for their antiviral capabilities, which could lead to new treatments for viral infections .
Antifungal Treatments
The antifungal activity of benzisothiazole derivatives is another promising area. These compounds could be used to create new antifungal medications for medical use .
Analgesic Properties
Research into benzisothiazole derivatives has also uncovered their potential as pain relievers. This could have significant implications for the development of new analgesic drugs .
Diabetes and Diabetic Retinopathy
Benzisothiazole derivatives have been investigated for their therapeutic potential in managing diabetes and its complications, such as diabetic retinopathy, offering a new avenue for treatment options .
Mechanism of Action
Target of Action
1,2-Benzisothiazole-3-acetic acid, also known as BOA, is a synthetic auxin . It has been found to interact with various targets, including 5-HT2A and D2 receptors . These receptors play a crucial role in neurotransmission, affecting mood and behavior .
Mode of Action
BOA interacts with its targets, leading to a series of biochemical reactions. For instance, it has been shown to induce shoot regeneration from leaf explants of apple . The compound’s interaction with its targets results in changes at the cellular level, affecting growth and development .
Biochemical Pathways
BOA affects various biochemical pathways. For instance, it has been implicated in the chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase pathways . These pathways are involved in the biosynthesis of various compounds, including salicylic acid .
Pharmacokinetics
It has been noted that fluorine functionalization can significantly affect drug capacity, clearance, distribution, and metabolism .
Result of Action
The action of BOA results in various molecular and cellular effects. For instance, it has been shown to have promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities . Moreover, it has been found to have antibiotic activity against multi-drug resistant Acinetobacter baumannii .
Action Environment
The action, efficacy, and stability of BOA can be influenced by various environmental factors. For instance, supplementation of 4-hydroxybenzoate in minimal media was able to reverse 1,2-benzisoxazole’s antibacterial effects in A. baumannii . This suggests that the presence of certain compounds in the environment can affect the action of BOA.
Safety and Hazards
When handling “1,2-Benzisothiazole-3-acetic acid”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used and fire caused by electrostatic discharge steam should be prevented .
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
properties
IUPAC Name |
2-(1,2-benzothiazol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLOCGLMEHUBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183519 | |
Record name | 1,2-Benzisothiazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisothiazole-3-acetic acid | |
CAS RN |
29266-68-0 | |
Record name | 1,2-Benzisothiazole-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029266680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,2-benzothiazol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding 1,2-benzisothiazole-3-acetic acid in Plantago major leaf extracts?
A: The identification of 1,2-benzisothiazole-3-acetic acid in Plantago major leaf extracts is noteworthy as this plant has a long history of use in traditional medicine. [] While the specific biological activity of 1,2-benzisothiazole-3-acetic acid within the plant remains unclear, its presence contributes to the overall chemical profile of Plantago major. Further research is needed to understand its potential role in the plant's purported therapeutic effects.
Q2: Does the presence of 1,2-benzisothiazole-3-acetic acid contribute to the antibacterial activity of Plantago major leaf extracts?
A: The research primarily focuses on the overall antibacterial activity of different Plantago major leaf extracts rather than attributing it to specific compounds. [] While the study identified 1,2-benzisothiazole-3-acetic acid as a major component, it doesn't directly investigate its individual antibacterial properties. Further research is needed to determine if this compound contributes to the observed antibacterial activity and, if so, through what mechanisms.
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